4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide
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Overview
Description
4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is a complex organic compound characterized by the presence of multiple functional groups, including nitro, sulfonamide, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 4-methylbenzenesulfonamide to introduce nitro groups at the 3 and 5 positions. This is followed by the reaction with 2-(3-(trifluoromethyl)phenoxy)ethylamine under suitable conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive functional groups.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and sulfonamide groups can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-methyl-3,5-dinitrobenzenesulfonamide: Lacks the trifluoromethyl and phenoxyethyl groups, making it less lipophilic and potentially less bioactive.
3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide: Similar structure but without the methyl group, which may affect its reactivity and biological activity.
Uniqueness
4-methyl-3,5-dinitro-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-3,5-dinitro-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O7S/c1-10-14(21(23)24)8-13(9-15(10)22(25)26)30(27,28)20-5-6-29-12-4-2-3-11(7-12)16(17,18)19/h2-4,7-9,20H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTQCORXNZIJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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